Cas no 1281687-92-0 ((E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide)

(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-chlorophenyl)-N-cyclopropyl-N-[(pyridin-4-yl)methyl]ethene-1-sulfonamide
- 1281687-92-0
- EN300-26586168
- (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide
- Z133956028
-
- インチ: 1S/C17H17ClN2O2S/c18-16-3-1-14(2-4-16)9-12-23(21,22)20(17-5-6-17)13-15-7-10-19-11-8-15/h1-4,7-12,17H,5-6,13H2/b12-9+
- InChIKey: YBDCRUWZCQRDLG-FMIVXFBMSA-N
- ほほえんだ: ClC1C=CC(=CC=1)/C=C/S(N(CC1C=CN=CC=1)C1CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 348.0699267g/mol
- どういたいしつりょう: 348.0699267g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 499
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 58.6Ų
(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26586168-0.1g |
2-(4-chlorophenyl)-N-cyclopropyl-N-[(pyridin-4-yl)methyl]ethene-1-sulfonamide |
1281687-92-0 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
Enamine | EN300-26586168-10.0g |
2-(4-chlorophenyl)-N-cyclopropyl-N-[(pyridin-4-yl)methyl]ethene-1-sulfonamide |
1281687-92-0 | 95.0% | 10.0g |
$3007.0 | 2025-03-20 | |
Enamine | EN300-26586168-5g |
1281687-92-0 | 90% | 5g |
$2028.0 | 2023-09-13 | ||
Enamine | EN300-26586168-0.05g |
2-(4-chlorophenyl)-N-cyclopropyl-N-[(pyridin-4-yl)methyl]ethene-1-sulfonamide |
1281687-92-0 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
Enamine | EN300-26586168-0.25g |
2-(4-chlorophenyl)-N-cyclopropyl-N-[(pyridin-4-yl)methyl]ethene-1-sulfonamide |
1281687-92-0 | 95.0% | 0.25g |
$642.0 | 2025-03-20 | |
Enamine | EN300-26586168-1g |
1281687-92-0 | 90% | 1g |
$699.0 | 2023-09-13 | ||
Enamine | EN300-26586168-5.0g |
2-(4-chlorophenyl)-N-cyclopropyl-N-[(pyridin-4-yl)methyl]ethene-1-sulfonamide |
1281687-92-0 | 95.0% | 5.0g |
$2028.0 | 2025-03-20 | |
Enamine | EN300-26586168-1.0g |
2-(4-chlorophenyl)-N-cyclopropyl-N-[(pyridin-4-yl)methyl]ethene-1-sulfonamide |
1281687-92-0 | 95.0% | 1.0g |
$699.0 | 2025-03-20 | |
Enamine | EN300-26586168-2.5g |
2-(4-chlorophenyl)-N-cyclopropyl-N-[(pyridin-4-yl)methyl]ethene-1-sulfonamide |
1281687-92-0 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
Enamine | EN300-26586168-0.5g |
2-(4-chlorophenyl)-N-cyclopropyl-N-[(pyridin-4-yl)methyl]ethene-1-sulfonamide |
1281687-92-0 | 95.0% | 0.5g |
$671.0 | 2025-03-20 |
(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamideに関する追加情報
Comprehensive Overview of (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide (CAS No. 1281687-92-0)
(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide (CAS No. 1281687-92-0) is a sulfonamide derivative with a unique molecular structure that combines a chlorophenyl group, a cyclopropyl ring, and a pyridinylmethyl moiety. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. Researchers are particularly interested in its sulfonamide backbone, which is known for its versatility in biological interactions, making it a promising candidate for targeting various enzymes and receptors.
The E-configuration of the ethene bridge in (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide is critical for its stereospecificity, which can influence its binding affinity and selectivity. This aspect is often explored in computational chemistry and molecular docking studies, as users frequently search for terms like "sulfonamide derivatives in drug design" or "E-configuration impact on bioactivity". The compound's 4-chlorophenyl group is another focal point, as halogenated aromatic rings are commonly used to enhance lipophilicity and metabolic stability in pharmaceutical compounds.
In recent years, the demand for small molecule inhibitors and kinase modulators has surged, and (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide fits into this niche. Its pyridin-4-ylmethyl moiety is particularly noteworthy, as pyridine derivatives are frequently employed in the design of kinase inhibitors. This aligns with trending searches such as "pyridine-based therapeutics" and "sulfonamide kinase inhibitors", reflecting the compound's relevance in current research.
The synthesis of (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide typically involves multi-step organic reactions, including sulfonylation and cyclopropanation. Chemists often optimize these processes to improve yield and purity, addressing common queries like "efficient synthesis of sulfonamides" or "cyclopropyl group introduction methods". The compound's CAS No. 1281687-92-0 serves as a unique identifier in chemical databases, facilitating its retrieval for patent reviews or regulatory submissions.
Beyond its pharmaceutical potential, (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide is also studied for its physicochemical properties. Researchers investigate its solubility, stability, and partition coefficient (logP), which are crucial for drug formulation. These topics resonate with search trends like "sulfonamide solubility challenges" and "logP prediction for drug candidates", highlighting the compound's interdisciplinary appeal.
In conclusion, (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide (CAS No. 1281687-92-0) represents a compelling case study in modern medicinal chemistry. Its structural features and potential applications align with high-interest topics in the scientific community, making it a valuable subject for further exploration. Whether for academic research or industrial innovation, this compound continues to inspire inquiries into "sulfonamide-based drug discovery" and "halogenated aromatic compounds in therapeutics".
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